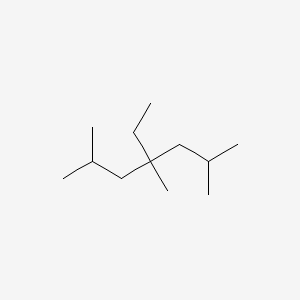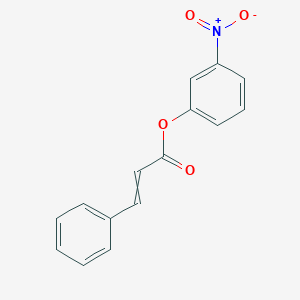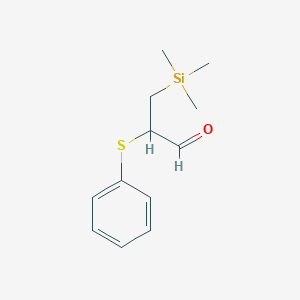
2-(Phenylsulfanyl)-3-(trimethylsilyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)-3-(trimethylsilyl)propanal is an organic compound that features both a phenylsulfanyl group and a trimethylsilyl group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)-3-(trimethylsilyl)propanal typically involves the reaction of a phenylsulfanyl compound with a trimethylsilyl reagent under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with an aldehyde or ketone to form the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)-3-(trimethylsilyl)propanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohol .
Scientific Research Applications
2-(Phenylsulfanyl)-3-(trimethylsilyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(Phenylsulfanyl)-3-(trimethylsilyl)propanal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various binding interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)thiophene: Used in similar applications but differs in the presence of a thiophene ring instead of a phenylsulfanyl group.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another compound with a trimethylsilyl group, used in different chemical reactions.
Uniqueness
2-(Phenylsulfanyl)-3-(trimethylsilyl)propanal is unique due to the combination of the phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
61829-52-5 |
|---|---|
Molecular Formula |
C12H18OSSi |
Molecular Weight |
238.42 g/mol |
IUPAC Name |
2-phenylsulfanyl-3-trimethylsilylpropanal |
InChI |
InChI=1S/C12H18OSSi/c1-15(2,3)10-12(9-13)14-11-7-5-4-6-8-11/h4-9,12H,10H2,1-3H3 |
InChI Key |
KZCVDVVBGNIZHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(C=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


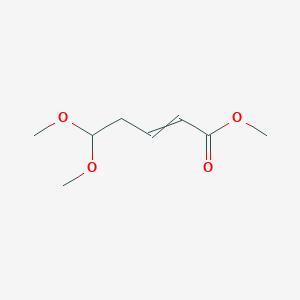
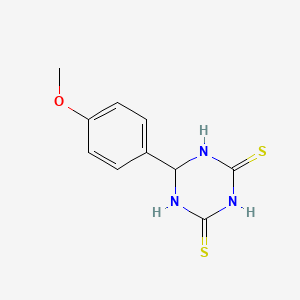
![4-(Benzenesulfonyl)-2-[(3-methylphenyl)sulfanyl]thiophene](/img/structure/B14558401.png)

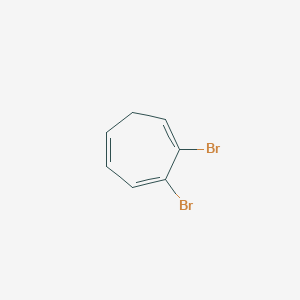
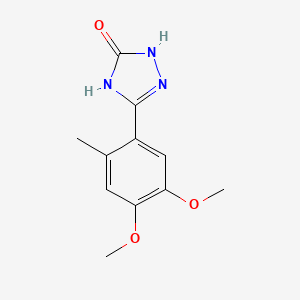
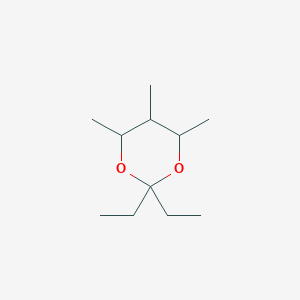
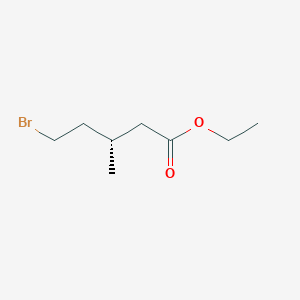
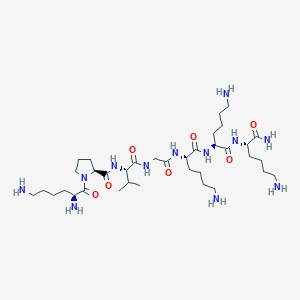
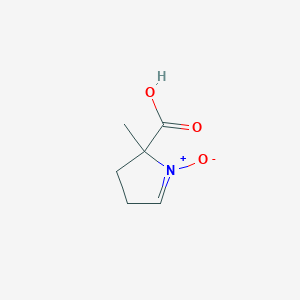
silane](/img/structure/B14558462.png)
![2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14558471.png)
